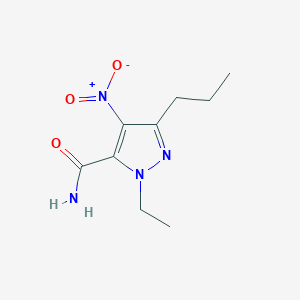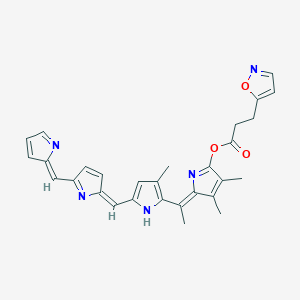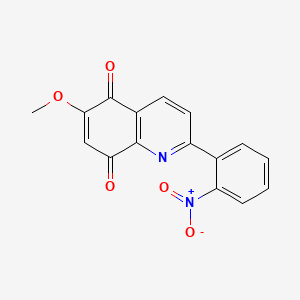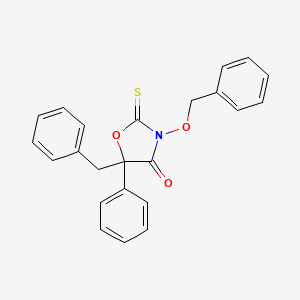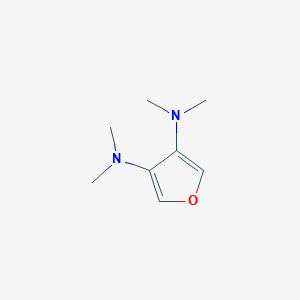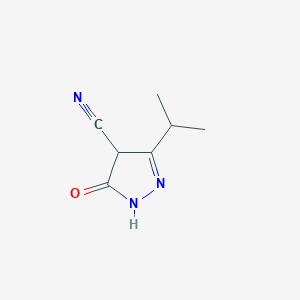![molecular formula C8H3ClINO2 B12888579 4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
4-Iodobenzo[d]oxazole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that contains both iodine and chlorine atoms. It is a derivative of benzo[d]oxazole, a structure known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[d]oxazole-2-carbonyl chloride typically involves the iodination of benzo[d]oxazole followed by the introduction of the carbonyl chloride group. One common method includes the reaction of benzo[d]oxazole with iodine and a suitable oxidizing agent to introduce the iodine atom. This is followed by the reaction with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as triethylamine, and a solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of a base and solvent.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]oxazole derivatives, reduced forms of the compound, and coupled products with various functional groups.
Scientific Research Applications
4-Iodobenzo[d]oxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The iodine and carbonyl chloride groups make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzo[d]oxazole: Lacks the carbonyl chloride group but shares similar reactivity due to the iodine atom.
Benzo[d]oxazole-2-carbonyl chloride: Lacks the iodine atom but contains the reactive carbonyl chloride group.
4-Chlorobenzo[d]oxazole-2-carbonyl chloride: Contains chlorine instead of iodine, affecting its reactivity and applications.
Uniqueness
4-Iodobenzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both iodine and carbonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the development of complex molecules and materials.
Properties
Molecular Formula |
C8H3ClINO2 |
|---|---|
Molecular Weight |
307.47 g/mol |
IUPAC Name |
4-iodo-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C8H3ClINO2/c9-7(12)8-11-6-4(10)2-1-3-5(6)13-8/h1-3H |
InChI Key |
RGFCLZDJVDAYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
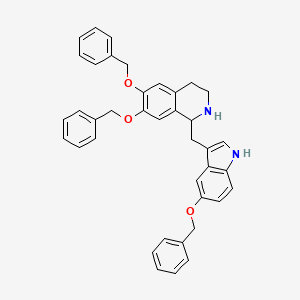
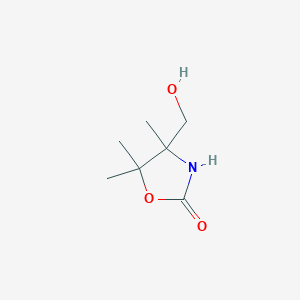
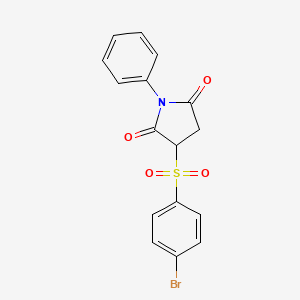
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
